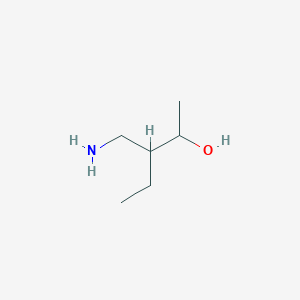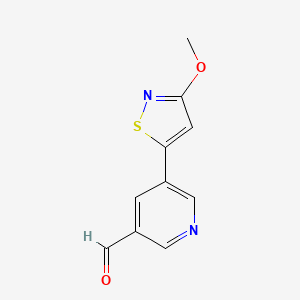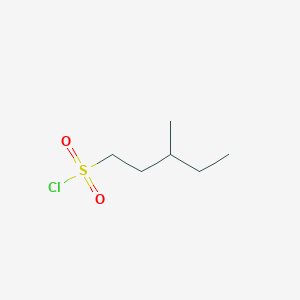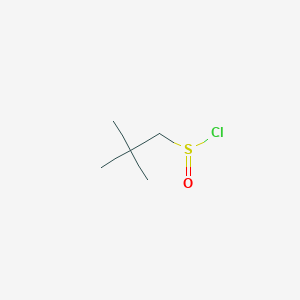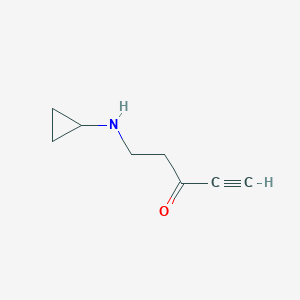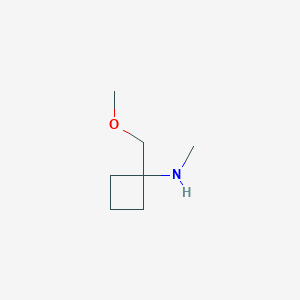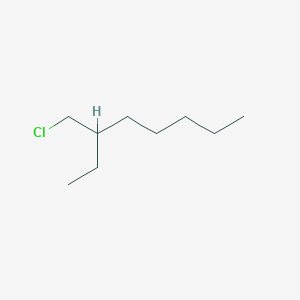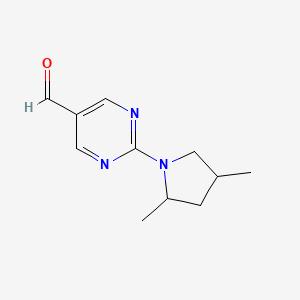
1-(2-Ethylcyclohexyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylcyclohexyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H21N and a molecular weight of 167.29 g/mol . This compound is characterized by a cyclopropane ring attached to a cyclohexyl group substituted with an ethyl group at the 2-position and an amine group at the 1-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylcyclohexyl)cyclopropan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylcyclohexanone with a suitable amine source under reductive amination conditions . This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production . The use of high-pressure hydrogenation reactors can also be employed to achieve the desired product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethylcyclohexyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethylcyclohexyl)cyclopropan-1-amine has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylcyclohexyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Ethylcyclohexyl)cyclopropan-1-amine: Similar structure with the ethyl group at the 4-position instead of the 2-position.
Spirocyclopropane derivatives: Compounds containing a cyclopropane ring fused to other ring systems.
Uniqueness
1-(2-Ethylcyclohexyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds . Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H21N |
|---|---|
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
1-(2-ethylcyclohexyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H21N/c1-2-9-5-3-4-6-10(9)11(12)7-8-11/h9-10H,2-8,12H2,1H3 |
Clave InChI |
MVWYLHWQWXPDGM-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCC1C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


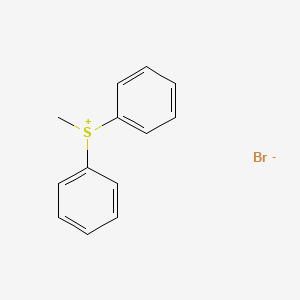
![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
amine](/img/structure/B13177887.png)
